molecular formula C9H15NO5S B11719784 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

Cat. No.: B11719784
M. Wt: 249.29 g/mol
InChI Key: NCVHUCCOTCVUCB-NQPNHJOESA-N
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Description

3-[(2S)-2-Acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid is a chiral organic compound characterized by a sulfanyl (-S-) bridge connecting two distinct moieties: a (2S)-2-acetamido-2-carboxyethyl group and a 2-methylpropanoic acid backbone. Its structure combines hydrophilic (carboxylic acid, acetamido) and hydrophobic (methyl, sulfanyl) elements, influencing solubility and reactivity .

Properties

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m1/s1

InChI Key

NCVHUCCOTCVUCB-NQPNHJOESA-N

Isomeric SMILES

CC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves several steps. One common method is the reaction of cysteine with acetic anhydride to form N-acetylcysteine, followed by the addition of a carboxyethyl group . The reaction conditions typically involve the use of a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. The acetamido and carboxyethyl groups can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s sulfanyl linkage and acetamido-carboxyethyl side chain distinguish it from analogs. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Biological/Physical Properties References
3-[(2S)-2-Acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid C₁₀H₁₆N₂O₅S Sulfanyl bridge, (S)-acetamido-carboxyethyl, methylpropanoic acid Potential ACE inhibition, chiral specificity
(2R)-2-(4-Hydroxyphenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid C₁₂H₁₅NO₄S Sulfanyl group, hydroxyphenyl substituent, ethanoic acid backbone Enhanced aromatic interaction, altered solubility
(2S)-2-Acetamido-3-(4-nitrophenyl)sulfanyl-propanoic acid C₁₁H₁₂N₂O₅S Nitrophenyl-sulfanyl, acetamido-propanoic acid Electron-withdrawing nitro group, redox activity
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid C₆H₁₁NO₂S Aminoethyl-sulfanyl, methylpropanoic acid Basic amino group, salt formation capability
Captopril-N-acetylcysteine disulfide C₁₄H₂₂N₂O₆S₂ Disulfide bond, proline-carboxylic acid ACE inhibitor (Captopril derivative), redox-sensitive

Steric and Electronic Effects

  • Sulfanyl vs.
  • Substituent Influence : The nitrophenyl group in [] introduces strong electron-withdrawing effects, enhancing electrophilicity, whereas the hydroxyphenyl group in [] may facilitate hydrogen bonding. The target compound’s carboxyethyl group balances hydrophilicity and steric bulk, favoring interactions with polar enzyme active sites .

Physicochemical Properties

  • Solubility : The carboxylic acid and acetamido groups enhance water solubility compared to purely hydrophobic analogs (e.g., benzenesulfonamido derivatives in []).
  • Acidity: The target compound’s carboxylic acid (pKa ~2.5) and acetamido (pKa ~15) groups contrast with the basic aminoethyl group (pKa ~9.5) in [], affecting ionization under physiological conditions .

Biological Activity

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid, also known as a trithiocarbonate compound, has garnered interest in various biological and chemical research fields. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C₇H₁₀O₄S₃
  • Molecular Weight: 254.35 g/mol
  • CAS Number: 870451-09-5

This compound is characterized by a stable trithiocarbonate structure, which contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where reactive oxygen species (ROS) contribute to cellular damage.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of various biomolecules.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules, thereby affecting cellular responses to external stimuli.

Antioxidant Activity

A study published in the Journal of Biological Chemistry demonstrated that trithiocarbonate compounds, including this compound, significantly reduced lipid peroxidation in vitro. The results indicated a protective effect against oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .

Enzyme Interaction

In a series of enzymatic assays, the compound was found to inhibit the activity of certain proteases involved in inflammatory responses. This inhibition was quantified using IC50 values, which revealed that the compound could effectively reduce inflammation markers in cell cultures .

Pharmacological Applications

Research published in Pharmaceutical Research explored the therapeutic potential of this compound in treating metabolic disorders. The study highlighted its ability to modulate glucose metabolism and improve insulin sensitivity in diabetic animal models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces lipid peroxidation; protects cells
Enzyme InhibitionInhibits specific proteases; reduces inflammation
Metabolic ModulationImproves insulin sensitivity; affects glucose metabolism

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